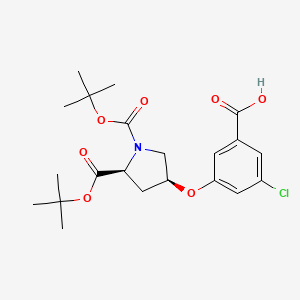
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a benzoic acid moiety, and tert-butoxycarbonyl protecting groups, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of tert-Butoxycarbonyl Groups: The tert-butoxycarbonyl (Boc) groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through an esterification or amidation reaction, depending on the specific synthetic route chosen.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Boc groups under acidic conditions and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-benzoic acid
- 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-chlorobenzoic acid
Uniqueness
The presence of the 5-chloro substituent in 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C21H28ClNO7 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
3-[(3S,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxy-5-chlorobenzoic acid |
InChI |
InChI=1S/C21H28ClNO7/c1-20(2,3)29-18(26)16-10-15(11-23(16)19(27)30-21(4,5)6)28-14-8-12(17(24)25)7-13(22)9-14/h7-9,15-16H,10-11H2,1-6H3,(H,24,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
UZTXBEKOVVMKDZ-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC(=CC(=C2)C(=O)O)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC2=CC(=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
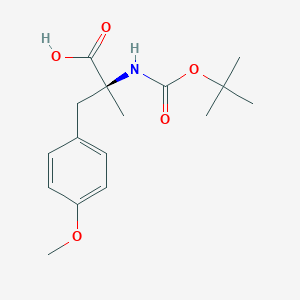
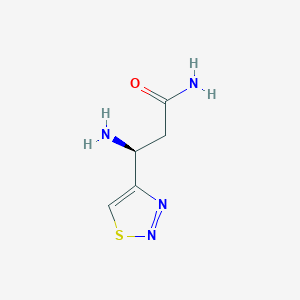
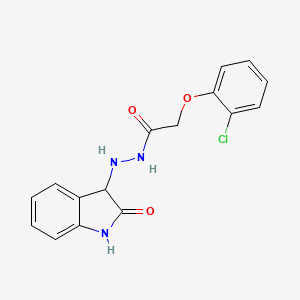
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)
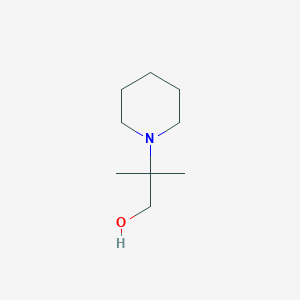
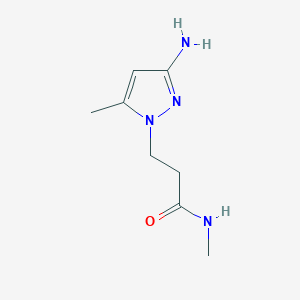
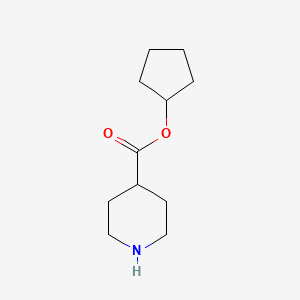
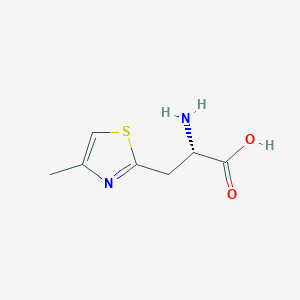
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
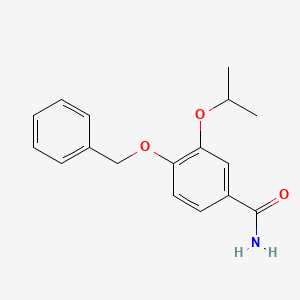
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)

